molecular formula C20H22ClFN2O B5891526 1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5891526
M. Wt: 360.9 g/mol
InChI Key: PYZGVBMUMFHGDF-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorophenylmethyl group and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The 3-chlorophenylmethyl and 4-fluorophenylmethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents such as alkyl halides and strong bases.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and process intensification to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
  • 1-[(3-fluorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
  • 1-[(3-bromophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Uniqueness

1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to the specific combination of chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O/c21-18-3-1-2-16(12-18)14-24-10-8-17(9-11-24)20(25)23-13-15-4-6-19(22)7-5-15/h1-7,12,17H,8-11,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZGVBMUMFHGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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